2,3-Diethylpyrazine is a heterocyclic organic compound classified as a pyrazine derivative. It is naturally present in various foods and beverages, contributing to their characteristic aroma. 2,3-Diethylpyrazine is also added as a flavoring agent to enhance the sensory profile of processed foods and tobacco products. [, , , , ]
2,3-Diethylpyrazine can be derived from various natural sources, particularly in food products where it contributes to flavor profiles. It is synthesized through both natural biosynthetic pathways and chemical methods. The classification of 2,3-diethylpyrazine falls under organic chemistry, specifically within the domain of nitrogen-containing heterocycles.
The synthesis of 2,3-diethylpyrazine can occur through several methods:
The molecular structure of 2,3-diethylpyrazine consists of a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4). The structure can be represented as follows:
2,3-Diethylpyrazine participates in various chemical reactions:
The mechanism by which 2,3-diethylpyrazine exerts its effects—particularly in flavor and aroma—can be attributed to its ability to interact with olfactory receptors in humans. The compound's structure allows it to bind effectively with specific receptors responsible for detecting savory and nutty flavors.
2,3-Diethylpyrazine finds applications across various fields:
2,3-Diethylpyrazine (CAS Registry Number: 15707-24-1) is an alkylated heterocyclic compound belonging to the pyrazine family. Its systematic IUPAC name is 2,3-diethylpyrazine, with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. Structurally, it features a six-membered aromatic ring containing two nitrogen atoms at para positions (1 and 4), with ethyl substituents (-CH₂-CH₃) at the 2 and 3 carbon positions [4] [6]. This symmetrical substitution pattern contributes to its distinct physicochemical properties, including a boiling point of 180–182°C (at 760 mm Hg), a density of 0.963 g/mL at 25°C, and a refractive index of 1.495–1.499 [4] [8]. The compound exhibits moderate water solubility (estimated at 4,458 mg/L at 25°C) and a predicted logP value of 1.73, indicating moderate lipophilicity [6] [9]. Spectroscopic characterization reveals a UV absorption maximum at approximately 273 nm, consistent with its conjugated aromatic system [9]. Its nuclear magnetic resonance (NMR) spectrum displays characteristic signals for the pyrazine ring protons (δ 8.35–8.45 ppm) and ethyl group protons (methyl: δ 1.30–1.35 ppm; methylene: δ 2.70–2.80 ppm) [6].
Table 1: Fundamental Physicochemical Properties of 2,3-Diethylpyrazine
Property | Value | Reference Source |
---|---|---|
CAS Registry Number | 15707-24-1 | [4] [8] |
Molecular Formula | C₈H₁₂N₂ | [6] [9] |
Average Molecular Weight | 136.19 g/mol | [6] [9] |
Boiling Point | 180–182°C (760 mm Hg) | [4] [8] |
Density (25°C) | 0.963 g/mL | [4] |
Refractive Index (n20/D) | 1.495–1.499 | [8] |
Estimated logP | 1.73 | [9] |
SMILES Notation | CCC1=C(CC)N=CC=N1 | [6] [9] |
Research into alkylpyrazines began intensively in the mid-1960s as analytical techniques advanced sufficiently to identify trace volatile compounds in complex matrices like foods and tobacco. The initial focus centered on elucidating the aroma profiles of thermally processed foods, particularly roasted cocoa beans [5]. 2,3-Diethylpyrazine was first identified as a significant flavor component in tobacco smoke and fermented foods during this era [6] [7]. Its industrial significance grew with the discovery of its potent sensory properties and its role in the Maillard reaction—a non-enzymatic browning process critical for flavor generation during cooking, roasting, and fermentation [3] [5].
By the 1970s and 1980s, the tobacco industry recognized the potential of alkylpyrazines, including 2,3-diethylpyrazine, to enhance the sensory appeal of "light" cigarettes. Internal industry documents reveal its deliberate incorporation into products like Marlboro Lights to compensate for diminished flavor and impact resulting from reduced tar and nicotine yields [7]. This period also saw the compound being listed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA No. 3136), sanctioning its use as a flavor additive in foods [4] [8]. Concurrently, advancements in extraction and chromatography (like Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry, SPME-GC-MS) enabled more sensitive detection and quantification of trace pyrazines in diverse food systems [3].
Table 2: Historical Milestones in Alkylpyrazine Research and Application
Time Period | Key Development | Significance |
---|---|---|
Mid-1960s | Identification of alkylpyrazines in cocoa and roasted foods | Established the link between pyrazines and characteristic aromas in thermally processed foods |
1970s | Structural elucidation and sensory characterization of 2,3-diethylpyrazine | Enabled targeted use as a flavor additive; GRAS status awarded (FEMA 3136) |
1980s–1990s | Tobacco industry incorporates pyrazines into "light" cigarette formulations | Used to enhance sensory acceptance of reduced-tar products (e.g., Marlboro Lights) |
2000s–Present | Advanced analytical methods (SPME-GC-MS, HPLC) for trace pyrazine analysis in foods | Improved understanding of formation pathways and occurrence in fermented and roasted products |
2,3-Diethylpyrazine occurs naturally as a volatile aroma constituent in a wide array of raw and processed foods, typically formed through microbial metabolism during fermentation or via thermal reactions like the Maillard reaction and Strecker degradation during roasting, baking, or frying. Its concentration, though often low (ranging from parts-per-billion to parts-per-million levels), is sensorially significant due to its low odor threshold [3] [9].
Fermented Products:
Thermally Processed Foods:
Table 3: Natural Occurrence of 2,3-Diethylpyrazine in Select Food Products
Food Category | Specific Examples | Formation Pathway | Sensory Contribution |
---|---|---|---|
Cocoa & Chocolate Products | Fermented cocoa beans, Dark chocolate | Microbial fermentation followed by roasting | Nutty, roasted, earthy notes |
Traditional Vinegars | Chinese grain vinegar | Microbial metabolism during fermentation/aging | Complexity to overall flavor profile |
Roasted Seeds/Nuts | Sesame seeds, Roasted filberts (hazelnuts) | Maillard reaction during roasting | Dominant roasted nutty aroma |
Potato Products | Baked potato, French fries | Thermal processing (baking, frying) | Earthy, nutty, potato-like flavor |
Cereal Products | Breakfast cereals, Crispbread, Malt, Wort | Maillard reaction during baking/toasting/malting | Roasted, cereal-like notes |
Fermented Condiments | Soy sauce (Shoyu) | Microbial fermentation of soy and wheat | Savory, nutty nuances |
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